molecular formula C4H8O2 B178324 3-Methoxyoxetane CAS No. 1872-45-3

3-Methoxyoxetane

Cat. No.: B178324
CAS No.: 1872-45-3
M. Wt: 88.11 g/mol
InChI Key: WCPLWTYNTSHPIU-UHFFFAOYSA-N
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Description

3-Methoxyoxetane is an organic compound characterized by a four-membered oxetane ring with a methoxy group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, around 150°C. This reaction yields oxetane derivatives, including this compound, with a yield of approximately 40% .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyoxetane undergoes various chemical reactions, including:

    Ring-Opening Reactions: These reactions are facilitated by nucleophiles, leading to the formation of linear or branched products.

    Substitution Reactions: The methoxy group can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxetane ring or the methoxy group, leading to different derivatives.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in ring-opening reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can yield amino alcohols, while oxidation reactions can produce oxetane-3-ones .

Scientific Research Applications

3-Methoxyoxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyoxetane and its derivatives often involves the interaction with specific molecular targets. For instance, in medicinal chemistry, oxetane-containing compounds can disrupt protein functions by binding to active sites or altering protein conformations. This can lead to the inhibition of enzymes or the disruption of cellular processes such as mitosis .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyoxetane is unique due to its methoxy group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLWTYNTSHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622785
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872-45-3
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 3-Methoxyoxetane and its derivatives?

A1: this compound is a four-membered cyclic ether with a methoxy group substituted at the 3-position. Derivatives often involve substitutions at this methoxy group or additions to the oxetane ring. For instance, the prepolymer bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane [] features two 3-ethyl-3-methoxyoxetane groups linked to a diphenylsilane core via propyl linkers.

Q2: How is this compound utilized in the development of UV-curable materials?

A2: this compound derivatives, specifically those containing polymerizable groups, are crucial building blocks for UV-curable materials. For example, 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane, synthesized from this compound, acts as a prepolymer []. Upon UV irradiation in the presence of a photoinitiator like triarylsulfonium hexafluoroantimonate, the oxetane rings open and undergo cationic polymerization, resulting in a crosslinked network that forms the final cured material. This process is highly efficient and valuable for applications requiring rapid curing, such as coatings and adhesives.

Q3: What are the notable properties of UV-cured materials incorporating this compound derivatives?

A3: UV-cured materials synthesized from this compound derivatives exhibit several advantageous properties. Research has demonstrated their excellent thermal stability, with decomposition temperatures exceeding 400°C []. Additionally, these materials possess good mechanical strength, exemplified by tensile strengths reaching up to 75.5 MPa [], making them suitable for demanding applications. Furthermore, their high light transmittance, often exceeding 98% [], makes them suitable for optical applications.

Q4: How is this compound employed in the synthesis of complex organic molecules?

A4: this compound serves as a valuable precursor in the synthesis of this compound δ-amino acids, important building blocks for various biologically active compounds []. Researchers have successfully synthesized these amino acids with different configurations (D-lyxo, D-ribo, and D-arabino) starting from 1,2-isopropylidene-D-xylose and utilizing this compound as a key intermediate. This approach highlights the versatility of this compound in accessing structurally diverse and biologically relevant molecules.

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